molecular formula C19H16O4 B10851813 Neolignan 9-nor-7,8-dehydro-isolicarin B

Neolignan 9-nor-7,8-dehydro-isolicarin B

Cat. No.: B10851813
M. Wt: 308.3 g/mol
InChI Key: QHQQIGTXXBIMFB-UHFFFAOYSA-N
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Description

Neolignan 9-nor-7,8-dehydro-isolicarin B: is a naturally occurring compound belonging to the neolignan class. Neolignans are secondary metabolites found in various plant species and are known for their diverse biological activities. This compound has been studied for its potential anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase-2 (COX-2) and platelet-activating factor (PAF) actions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neolignan 9-nor-7,8-dehydro-isolicarin B can be synthesized through organic synthesis and biosynthetic methodologies. The synthesis often involves the oxidative dimerization of phenylpropanoids, which leads to the formation of the dihydrobenzofuran nucleus characteristic of neolignans . The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the dimerization process.

Industrial Production Methods: Industrial production of neolignans, including this compound, may involve the extraction of the compound from plant sources or the semi-synthetic modification of naturally occurring neolignans. The extraction process usually involves solvent extraction followed by purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Neolignan 9-nor-7,8-dehydro-isolicarin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain functional groups with others.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered biological activities .

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

5-(7-methoxy-5-prop-2-enyl-1-benzofuran-2-yl)-1,3-benzodioxole

InChI

InChI=1S/C19H16O4/c1-3-4-12-7-14-10-16(23-19(14)18(8-12)20-2)13-5-6-15-17(9-13)22-11-21-15/h3,5-10H,1,4,11H2,2H3

InChI Key

QHQQIGTXXBIMFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CC=C

Origin of Product

United States

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